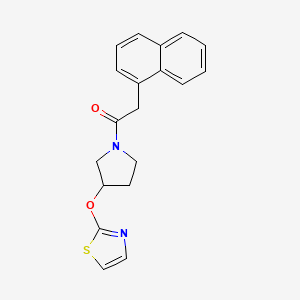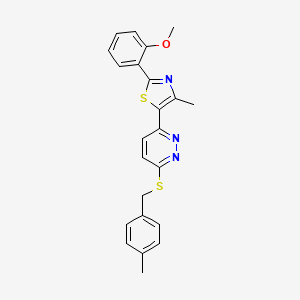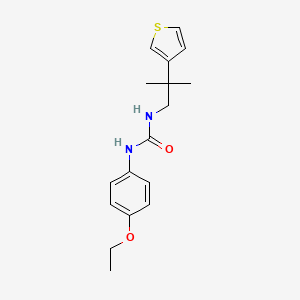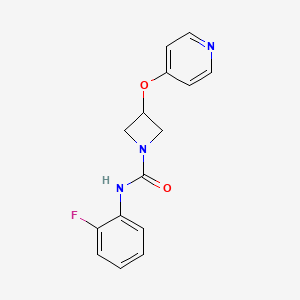
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, also known as NTE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is complex and not fully understood. It is known to interact with a variety of enzymes and receptors in the body, including the cannabinoid receptor CB1, the monoamine oxidase enzyme, and the histamine H3 receptor. These interactions can lead to changes in cellular signaling pathways, resulting in the various biological effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors involved in a range of cellular processes, including neurotransmitter release, dopamine metabolism, and immune function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Advantages and Limitations for Lab Experiments
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has several advantages as a tool for scientific research. It is a highly specific compound, meaning that it can be used to target specific enzymes and receptors in the body. Additionally, it has been shown to have minimal toxicity and side effects, making it a safe tool for use in lab experiments. However, there are also limitations to the use of this compound in scientific research. Its complex mechanism of action makes it difficult to fully understand its effects on the body, and its synthesis can be time-consuming and expensive.
Future Directions
There are several future directions for research with 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various cellular processes. Finally, new synthesis methods for this compound could be developed to improve its yield and reduce its cost, making it more accessible for use in scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications in the development of new drugs and therapies. Its complex mechanism of action and range of biochemical and physiological effects make it a fascinating subject for further study, and its use in lab experiments has the potential to lead to new discoveries in a range of fields.
Synthesis Methods
The synthesis of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, which is then reacted with naphthalene-1-boronic acid to produce this compound. This process has been optimized over the years, resulting in high yields of this compound with minimal impurities.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been used extensively in scientific research due to its unique properties. It has been shown to have a variety of biological effects, including the ability to modulate the activity of certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various cellular processes, including signal transduction and gene expression. Additionally, this compound has been used in the development of new drugs and therapies for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-10-8-16(13-21)23-19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFKNBCAQKXEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)



![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)
![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)


![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![Ethyl 4-[4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2441546.png)
![2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2441548.png)
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)